molecular formula C9H15NO2 B016732 2,2,5,5-Tetramethyl-2,5-dihydro-1h-pyrrole-3-carboxylic acid CAS No. 76194-00-8

2,2,5,5-Tetramethyl-2,5-dihydro-1h-pyrrole-3-carboxylic acid

Cat. No. B016732
CAS RN: 76194-00-8
M. Wt: 169.22 g/mol
InChI Key: HQOIHPZSNFLRRG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrrole derivatives, including those resembling 2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid, has been explored through various methods. A general synthesis approach involves the reaction of 2H-azirines with enamines, producing a mixture of dihydropyrroles which upon acid treatment yield pyrrole-2-carboxylic acid derivatives in moderate to high yields (Law et al., 1984). Moreover, pyrrolidine-2,4-dione (tetramic acid) derivatives, closely related to the target molecule, have been obtained via heating their precursors with water or nitromethane, showcasing the versatility in synthesizing complex pyrrole structures (Mulholland et al., 1972).

Molecular Structure Analysis

The molecular and crystal structure of closely related compounds, such as ethyl 3-phenyl-4,5,6,7-tetrahydroindole-2-carboxylate, has been determined, providing insights into the structural characteristics of pyrrole derivatives. These structures typically feature highly coplanar, centrosymmetric, hydrogen-bonded pairs, which are crucial for understanding the molecular interactions and stability of these compounds (Law et al., 1984).

Chemical Reactions and Properties

Pyrrole derivatives undergo various chemical reactions, highlighting their reactivity and potential for further functionalization. For instance, pyrrole-2-carboxylic acid has been used as a ligand for Cu-catalyzed reactions of primary anilines with aryl halides, demonstrating the compound's versatility in facilitating bond formations (Altman et al., 2008). Additionally, the synthesis of functionalized 5-amino-3,4-dihydro-2H-pyrrole-2-carboxylic acid esters via a novel one-pot approach emphasizes the chemical flexibility and synthetic utility of pyrrole derivatives (Meninno et al., 2021).

Physical Properties Analysis

The physical properties of pyrrole derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in various chemical processes. Studies on similar compounds provide a foundation for understanding these properties, although specific data on 2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid may require targeted experimental investigations.

Chemical Properties Analysis

The chemical properties of pyrrole derivatives, including acidity, basicity, and reactivity towards electrophiles and nucleophiles, are essential for their functionalization and application in synthesis. The use of pyrrole-2-carboxylic acid in catalysis and as a building block for further chemical transformations showcases its chemical versatility (Altman et al., 2008).

Future Directions

3-Carbamoyl-2,2,5,5-tetramethyl-3-pyrrolin-1-oxyl can be used as a spin probe in the study of simulation of Overhauser dynamic nuclear polarization signal. It can also be used as a starting material in the synthesis of nitroxide-based polyethers possessing charge transport properties .

properties

IUPAC Name

2,2,5,5-tetramethyl-1H-pyrrole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c1-8(2)5-6(7(11)12)9(3,4)10-8/h5,10H,1-4H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQOIHPZSNFLRRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=C(C(N1)(C)C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,5,5-Tetramethyl-2,5-dihydro-1h-pyrrole-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2,5,5-Tetramethyl-2,5-dihydro-1h-pyrrole-3-carboxylic acid
Reactant of Route 2
2,2,5,5-Tetramethyl-2,5-dihydro-1h-pyrrole-3-carboxylic acid
Reactant of Route 3
2,2,5,5-Tetramethyl-2,5-dihydro-1h-pyrrole-3-carboxylic acid
Reactant of Route 4
2,2,5,5-Tetramethyl-2,5-dihydro-1h-pyrrole-3-carboxylic acid
Reactant of Route 5
2,2,5,5-Tetramethyl-2,5-dihydro-1h-pyrrole-3-carboxylic acid

Citations

For This Compound
23
Citations
P Massot, E Parzy, L Pourtau, P Mellet… - Contrast Media & …, 2012 - Wiley Online Library
Overhauser‐enhanced MRI (OMRI) offers the potentiality of detecting low‐concentrated species generated by specific biological processes. However molecular imaging applications of …
Number of citations: 32 onlinelibrary.wiley.com
SEI Izgorodina - Physical Chemistry Chemical Physics, 2019 - pubs.rsc.org
This work demonstrates the ability of ionic liquids to stabilise the nitroxide radical, 1-Hydroxy-2, 2, 5, 5-tetramethyl-2, 5-dihydro-1H-pyrrole-3-carboxylic acid, via dispersion forces. …
Number of citations: 0 pubs.rsc.org
R Mandal, VK Kutala, M Khan, IK Mohan… - … of Pharmacology and …, 2007 - ASPET
Any clinical intervention (eg, coronary angioplasty, thrombolysis) used to reintroduce blood flow to an ischemic region of the myocardium is accompanied by a complex enzymatic …
Number of citations: 16 jpet.aspetjournals.org
M Nagane, T Yamashita, P Vörös, T Kálai… - Monatshefte Für Chemie …, 2019 - Springer
The structure–activity relationships of newly prepared caffeates, containing nitroxide moieties as potential antioxidants have been investigated and compared to those of known natural (…
Number of citations: 9 link.springer.com
L Garbuio, B Lewandowski, P Wilhelm… - … A European Journal, 2015 - Wiley Online Library
Oligoprolines are commonly used as molecular scaffolds. Past studies on the persistence length of their secondary structure, the polyproline II (PPII) helix, and on the fraction of …
F Lam, TD Bradshaw, H Mao, S Roberts, Y Pan… - Investigational new …, 2012 - Springer
ZJU-6 was designed to enhance anti-angiogenesis and anti-tumour activity of its parent compound Erianin, a clinic anti-tumour agent. This study investigated the detailed biological …
Number of citations: 22 link.springer.com
VK Kutala, M Khan, R Mandal, LP Ganesan… - … of Pharmacology and …, 2006 - ASPET
Trimetazidine (TMZ), an anti-ischemic metabolic drug, is used to treat chest pain (angina pectoris). We hypothesized that derivatives of TMZ with antioxidant functions may improve the …
Number of citations: 61 jpet.aspetjournals.org
RA Towner, N Smith, D Saunders, PC De Souza… - … et Biophysica Acta (BBA …, 2013 - Elsevier
Free radicals play a major role in gliomas. By combining immuno-spin-trapping (IST) and molecular magnetic resonance imaging (mMRI), in vivo levels of free radicals were detected …
Number of citations: 26 www.sciencedirect.com
S Milikisiyants, MA Voinov, AI Smirnov - Journal of Magnetic Resonance, 2018 - Elsevier
EPR pulsed dipolar spectroscopy (PDS) is indispensable for measurements of nm-scale distances between electronic spins in biological and other systems. While several useful …
Number of citations: 9 www.sciencedirect.com
D Eros, I Kovesdi, L Orfi… - Current medicinal …, 2002 - ingentaconnect.com
Correct QSAR analysis requires reliable measured or calculated logP values, being logP the most frequently utilized and most important physico-chemical parameter in such studies. …
Number of citations: 132 www.ingentaconnect.com

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